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Compound Name:
(3-(Aminomethyl)oxetan-3-

yl)methanol hydrochloride

Cat. No.: B1381198 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of (3-(Aminomethyl)oxetan-3-
yl)methanol Hydrochloride

Abstract
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride is a key bifunctional building block in

modern medicinal chemistry. As a member of the oxetane class of compounds, it offers a

unique combination of properties highly sought after in drug discovery, including a low

molecular weight, a three-dimensional structure, and the potential to significantly enhance the

aqueous solubility and metabolic stability of parent molecules.[1][2][3] This technical guide

provides a comprehensive overview of the core physical and chemical properties of its

hydrochloride salt, offering insights for researchers, scientists, and drug development

professionals. We will delve into the established and theoretical characteristics of this

compound, provide standardized protocols for their experimental determination, and

contextualize its utility within the broader landscape of drug design.

The Strategic Value of the Oxetane Moiety in Drug
Discovery
The four-membered oxetane ring is no longer a synthetic curiosity but a validated and

increasingly prevalent motif in drug design.[2][4] Its incorporation into a lead compound is a
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strategic decision aimed at fine-tuning key physicochemical properties that are critical for

advancing a candidate through development.

Solubility Enhancement: The oxetane ring, with its ether oxygen, acts as a strong hydrogen

bond acceptor. Replacing lipophilic groups like a gem-dimethyl moiety with an oxetane can

lead to a profound increase in aqueous solubility, a crucial factor for achieving desired

bioavailability.[1][3][5]

Metabolic Stability: Oxetanes are often more resistant to metabolic degradation by

cytochrome P450 enzymes compared to other, more common functional groups, thus

improving a drug's pharmacokinetic profile.[2][4]

pKa Modulation: The strong inductive electron-withdrawing effect of the oxetane oxygen can

significantly reduce the basicity of adjacent amine groups.[3][4] This modulation of pKa can

be critical for optimizing target engagement, reducing off-target effects, and improving cell

permeability.

Improved Lipophilicity Profile: While increasing polarity and solubility, the oxetane moiety

does so with minimal increase in molecular weight, offering a more favorable balance of

properties compared to larger, more flexible polar groups.[4]

(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride embodies these advantages,

presenting two key functional handles—a primary amine and a primary alcohol—on a stable,

3,3-disubstituted oxetane core, a substitution pattern noted for its stability and synthetic

accessibility.[3][5]

Core Physicochemical Properties
The following section details the known physical properties of (3-(Aminomethyl)oxetan-3-
yl)methanol hydrochloride. Where specific experimental data is not publicly available, we

provide the rationale for its importance and a standardized protocol for its determination.

Chemical Identity and Data Summary
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Property Value Source

Chemical Name
(3-(Aminomethyl)oxetan-3-

yl)methanol hydrochloride
[6]

Synonyms
[3-(AMINOMETHYL)OXETAN-

3-YL]METHANOL HCL
[6]

CAS Number 1810070-02-0 [6]

Molecular Formula C₅H₁₂ClNO₂ [6]

Molecular Weight 153.61 g/mol Calculated

Appearance White solid [6]

Storage Conditions Store at 0-8 °C [6]

Melting Point Data not publicly available -

Solubility

Data not publicly available;

expected to be high in

aqueous media

[1][3]

Melting Point Analysis
Causality and Importance: The melting point of a solid crystalline compound is a critical

indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a

broad melting range often indicates the presence of impurities, which disrupt the crystal lattice

and depress the melting point. For a hydrochloride salt, this analysis also provides information

about its solid-state stability.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes a standard method for determining the melting range of a solid powder.

Sample Preparation: Ensure the "white solid" sample is completely dry and free-flowing. If

necessary, gently crush the sample into a fine powder using a mortar and pestle.

Capillary Loading: Tap the open end of a capillary tube into the powder sample, forcing a

small amount of material into the tube. Invert the tube and tap the sealed end gently on a
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hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated

melting point apparatus.

Determination:

Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary, approximate determination.

For an accurate reading, use a new sample and set a slow ramp rate (1-2 °C/min) starting

from approximately 20 °C below the approximate melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is

reported as T₁ - T₂.

Start Prepare Dry,
Fine Powder

Load Capillary Tube
(2-3 mm)

Place in Calibrated
Apparatus

Heat at Slow Ramp Rate
(1-2 °C/min)

Observe & Record
Start (T1) and End (T2)

of Melting

Report Melting Range
(T1 - T2) End

Click to download full resolution via product page

Caption: Workflow for Melting Point Determination.

Solubility Profile
Causality and Importance: Aqueous solubility is a cornerstone of drug development, directly

influencing oral bioavailability and options for parenteral formulation. The subject molecule

contains multiple hydrophilic centers: the oxetane ether oxygen, the primary alcohol, and the

primary amine, which exists as a highly polar ammonium chloride salt. This structure strongly

suggests that the compound will exhibit high solubility in water and polar protic solvents. The

purpose of experimental determination is to quantify this solubility, typically at a physiologically

relevant pH (e.g., 7.4).

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol determines the equilibrium solubility of a compound in a given buffer.
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Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable

organic solvent where it is freely soluble (e.g., DMSO).

Sample Preparation: Add a small aliquot of the stock solution to a known volume of

phosphate-buffered saline (PBS, pH 7.4) such that the final concentration is well above the

expected solubility limit and the co-solvent percentage is low (e.g., <1%).

Equilibration: Agitate the resulting slurry/suspension at a constant temperature (e.g., 25 °C)

for an extended period (typically 18-24 hours) to ensure equilibrium is reached between the

solid and dissolved states.

Separation: Separate the undissolved solid from the saturated solution via centrifugation

(e.g., 15,000 rpm for 15 minutes) or filtration through a 0.45 µm filter.

Quantification:

Prepare a standard curve of the compound at known concentrations.

Analyze an aliquot of the clear supernatant from the saturated solution using a validated

HPLC-UV or LC-MS method.

Calculation: Determine the concentration of the compound in the supernatant by

interpolating from the standard curve. This value represents the thermodynamic solubility.
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Caption: Workflow for Thermodynamic Solubility Assessment.

Spectroscopic and Structural Characterization
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Structural confirmation and purity assessment rely on a suite of spectroscopic techniques. The

following describes the expected results and standard methodologies for the analysis of (3-
(Aminomethyl)oxetan-3-yl)methanol hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: NMR is the most powerful tool for unambiguous structural elucidation, providing

detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different types of protons. Key expected signals (in D₂O or DMSO-d₆) would include:

Two sets of signals for the diastereotopic protons of the oxetane ring (typically appearing

as doublets or multiplets in the 4.0-4.8 ppm range).

Singlets for the methylene protons of the -CH₂OH and -CH₂NH₃⁺ groups. The exact

chemical shift will depend on the solvent, but they would be deshielded by the adjacent

heteroatoms.

A broad signal for the exchangeable protons of the -OH and -NH₃⁺ groups, which may or

may not be clearly visible depending on the solvent and water content.

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms.

Expected signals include:

A quaternary carbon signal for the C3 of the oxetane ring.

Signals for the oxetane ring methylene carbons (-CH₂-O-).

Signals for the aminomethyl (-CH₂N-) and hydroxymethyl (-CH₂O-) carbons.

Protocol: Standard NMR Sample Preparation and Acquisition

Accurately weigh 5-10 mg of the compound.

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in

a clean, dry NMR tube.
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Add a small amount of an internal standard (e.g., TMS), if required.

Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Process

the data (Fourier transform, phase correction, baseline correction) to obtain the final

spectrum.

Infrared (IR) Spectroscopy
Purpose: IR spectroscopy is used to identify the presence of specific functional groups within a

molecule, as different bonds vibrate at characteristic frequencies.

Expected Absorptions:

O-H Stretch: A broad, strong absorption band in the region of 3200-3500 cm⁻¹,

characteristic of the alcohol group.

N-H Stretch: A broad, complex absorption in the 2800-3200 cm⁻¹ range, typical for an

ammonium (R-NH₃⁺) salt.

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the C-O bonds

of the ether (oxetane) and the primary alcohol.

Protocol: Attenuated Total Reflectance (ATR) IR

Ensure the diamond crystal of the ATR accessory is clean.

Place a small amount of the solid sample directly onto the crystal.

Lower the press arm to ensure firm contact between the sample and the crystal.

Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
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Purpose: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a

molecule, allowing for the precise determination of its molecular weight and providing clues to

its structure through fragmentation patterns.

Expected Ionization: Using Electrospray Ionization in positive mode (ESI+), the molecule is

expected to be detected as its protonated free base. The hydrochloride salt will dissociate,

and the free amine will be protonated.

Expected Ion: The primary ion observed would be [M+H]⁺, where M is the mass of the free

base (C₅H₁₁NO₂).

Calculated Monoisotopic Mass of Free Base: 117.0790

Expected [M+H]⁺: m/z 118.0868

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent mixture, such

as 50:50 acetonitrile:water with 0.1% formic acid.

Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate

(e.g., 5-10 µL/min).

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

Conclusion
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride is a valuable and versatile building

block for drug discovery. Its physical properties are dominated by the presence of the polar

oxetane ring and the hydrophilic alcohol and ammonium chloride functionalities. While some

specific quantitative data, such as a precise melting point and solubility value, are not widely

published, the established principles of medicinal chemistry and the known impact of the

oxetane motif allow for confident prediction of its behavior.[1][2][3][4][5] It is expected to be a

stable, water-soluble solid, whose identity and purity can be rigorously confirmed using

standard analytical techniques. The protocols and expert insights provided in this guide serve

as a robust framework for researchers to effectively utilize this compound in the rational design

of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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